molecular formula C10H21NO2S B7591977 1-Ethylsulfonyl-2,6-dimethylazepane

1-Ethylsulfonyl-2,6-dimethylazepane

Cat. No. B7591977
M. Wt: 219.35 g/mol
InChI Key: GJZMUTRFHAZJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylsulfonyl-2,6-dimethylazepane, also known as EDA or Sulfazin, is a heterocyclic organic compound that belongs to the class of azepanes. It has been widely used in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The exact mechanism of action of 1-Ethylsulfonyl-2,6-dimethylazepane is not fully understood. However, it has been suggested that 1-Ethylsulfonyl-2,6-dimethylazepane may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses such as HIV and herpes simplex virus.
Biochemical and Physiological Effects
1-Ethylsulfonyl-2,6-dimethylazepane has been shown to have a low toxicity profile and is relatively safe for use in laboratory experiments. It has been found to have a moderate level of solubility in water and organic solvents. 1-Ethylsulfonyl-2,6-dimethylazepane has been shown to have a moderate level of stability under normal laboratory conditions.

Advantages and Limitations for Lab Experiments

1-Ethylsulfonyl-2,6-dimethylazepane has several advantages over other compounds used in laboratory experiments. It is relatively easy to synthesize and purify, and it has a low toxicity profile. However, 1-Ethylsulfonyl-2,6-dimethylazepane has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 1-Ethylsulfonyl-2,6-dimethylazepane has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for 1-Ethylsulfonyl-2,6-dimethylazepane research. One direction is to explore its potential as an antitumor agent. Another direction is to investigate its potential as an antiviral agent. Additionally, there is a need to further explore the mechanism of action of 1-Ethylsulfonyl-2,6-dimethylazepane and to develop more effective methods for synthesizing and purifying this compound.
Conclusion
1-Ethylsulfonyl-2,6-dimethylazepane is a unique and versatile compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-Ethylsulfonyl-2,6-dimethylazepane has shown promise as an antitumor and antiviral agent, and further research is needed to fully understand its potential in these areas.

Synthesis Methods

1-Ethylsulfonyl-2,6-dimethylazepane can be synthesized by reacting 1,4-dimethylpiperazine with ethylsulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

1-Ethylsulfonyl-2,6-dimethylazepane has been used in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antitumor, antiviral, and antibacterial activities. 1-Ethylsulfonyl-2,6-dimethylazepane has been used as a starting material for the synthesis of various biologically active compounds.

properties

IUPAC Name

1-ethylsulfonyl-2,6-dimethylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2S/c1-4-14(12,13)11-8-9(2)6-5-7-10(11)3/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZMUTRFHAZJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(CCCC1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylsulfonyl-2,6-dimethylazepane

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